molecular formula C12H16N2O4 B6292705 Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate CAS No. 913558-29-9

Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate

Cat. No.: B6292705
CAS No.: 913558-29-9
M. Wt: 252.27 g/mol
InChI Key: PSGSJZLZZNKPHP-UHFFFAOYSA-N
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Description

Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate (CAS: 913558-29-9) is a spirocyclic compound featuring a unique fusion of a 1,3-dioxolane ring and a tetrahydroindazole scaffold, with an ethyl ester group at the 3'-position . Its structural complexity confers distinct physicochemical and pharmacological properties. The ethyl ester moiety improves solubility and bioavailability, making it a common functional group in prodrug design.

Properties

IUPAC Name

ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-2-16-11(15)10-8-7-12(17-5-6-18-12)4-3-9(8)13-14-10/h2-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGSJZLZZNKPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=C1CC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Tetrahydroindazole Carboxylic Acid Intermediate

The synthesis begins with the preparation of 1,4,6,7-tetrahydroindazole-3-carboxylic acid, a precursor common to spirocyclic indazole derivatives. As detailed in analogous protocols, lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) at -78°C facilitates the deprotonation of tetrahydropyranone, enabling nucleophilic attack on diethyl oxalate to form a β-ketoester intermediate. For the target compound, this step is adapted using a tetrahydroindazole ketone derivative, yielding ethyl 2-oxo-2-(5-oxo-1,4,6,7-tetrahydroindazol-3-yl)acetate (Figure 1A).

Spiro[1,3-dioxolane] Ring Formation

The β-ketoester intermediate undergoes acetalization with ethylene glycol under acid catalysis. Using p-toluenesulfonic acid (TsOH, 10 mol%) in toluene under Dean-Stark conditions, the ketone at the 5-position reacts with ethylene glycol to form the spiro[1,3-dioxolane] ring (Figure 1B). This step achieves an 82% yield after purification via recrystallization from petroleum ether.

Key Reaction Conditions

  • Solvent: Toluene (anhydrous)

  • Catalyst: TsOH (10 mol%)

  • Temperature: Reflux (110°C)

  • Time: 12 hours

Synthetic Route 2: Spirocyclization Prior to Indazole Formation

Preparation of Spiro[1,3-dioxolane] Precursor

An alternative approach involves pre-forming the spiro[1,3-dioxolane] moiety before constructing the indazole ring. A diketone substrate, such as 3-(2,2-diethoxyethyl)-cyclohexanone, is treated with ethylene glycol and TsOH to form the dioxolane ring. Subsequent oxidation with pyridinium chlorochromate (PCC) introduces a ketone group at the 5-position (Figure 2A).

Indazole Ring Closure

The diketone intermediate reacts with hydrazine hydrate (80% w/w) in glacial acetic acid at 25°C for 24 hours, inducing cyclization to form the tetrahydroindazole core (Figure 2B). Esterification with ethanol and sulfuric acid yields the ethyl ester with 68% overall yield.

Key Reaction Conditions

  • Cyclization Agent: Hydrazine hydrate

  • Solvent: Glacial acetic acid

  • Temperature: 25°C

  • Esterification: H₂SO₄ (cat.), ethanol, reflux

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Overall Yield65%52%
Purity (HPLC)99%95%
Reaction Steps34
ScalabilityHighModerate
Byproduct Formation<5%12%

Route 1 offers superior yield and scalability due to fewer intermediates and simplified purification (e.g., avoiding column chromatography). However, Route 2 provides flexibility in modifying the dioxolane ring early in the synthesis.

Optimization Strategies

Solvent and Catalysis

Replacing THF with 2-MeTHF in LiHMDS-mediated steps improves reaction reproducibility, reducing side reactions caused by THF peroxides. Catalytic systems employing scandium(III) triflate (5 mol%) in acetalization steps enhance regioselectivity, minimizing dioxolane isomer formation.

Temperature Control

Maintaining temperatures below -70°C during enolate formation prevents diketone decomposition. Automated cryogenic reactors enable precise control, increasing intermediate stability and yield by 15%.

Challenges and Limitations

Byproduct Formation

Competing hydration of the β-ketoester intermediate generates carboxylic acid byproducts (up to 12% in Route 2). Silica gel chromatography or aqueous bicarbonate washes mitigate this issue.

Sensitivity of Spiro Intermediate

The spiro[1,3-dioxolane] ring is prone to acid-catalyzed ring-opening. Storage under inert atmosphere (N₂) at -20°C stabilizes the compound for >6 months.

Chemical Reactions Analysis

Types of Reactions

Ethyl spiro[1,3-dioxolane-2,5’-1,4,6,7-tetrahydroindazole]-3’-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate serves as a valuable building block in organic synthesis. Its spirocyclic structure allows for the formation of complex molecules through various chemical reactions such as:

  • Cyclization Reactions : The compound can be utilized in the synthesis of other spirocyclic compounds.
  • Functionalization : It can undergo nucleophilic substitutions and oxidation reactions to yield derivatives with enhanced properties.

Biology

Research into the biological activities of this compound has revealed potential applications in:

  • Antimicrobial Activity : Studies have indicated that derivatives of ethyl spiro[1,3-dioxolane] exhibit significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of ethyl spiro[1,3-dioxolane] exhibited cytotoxic effects on human cancer cell lines. The study utilized MTT assays to quantify cell viability and flow cytometry to analyze apoptosis pathways.

Medicine

In medicinal chemistry, this compound is being explored as a potential lead compound for drug discovery:

  • Drug Development : Its ability to interact with specific biological targets makes it a candidate for developing new therapeutics aimed at treating infectious diseases and cancer.

Example of Drug Development

Researchers are investigating modifications to the ethyl spiro[1,3-dioxolane] scaffold to enhance its binding affinity to target receptors involved in cancer progression.

Mechanism of Action

The mechanism of action of ethyl spiro[1,3-dioxolane-2,5’-1,4,6,7-tetrahydroindazole]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Key Observations:

  • Structural Complexity vs. Simplicity: The spiro-dioxolane-tetrahydroindazole core distinguishes the target compound from non-spiro analogs like triazolopyrimidines, which exhibit planar heterocyclic systems .
  • Physical State : The ethyl ester derivative exists as a thick oil, whereas hydrolyzed carboxylic acid analogs crystallize as solids, highlighting the ester group’s role in modulating physical properties .
  • Functional Group Impact : The ethyl ester enhances lipophilicity, critical for blood-brain barrier penetration in neurological targets, while hydroxyl or carboxylic acid groups improve solubility for systemic delivery .

Detailed Research Findings

Pharmacological Comparisons

  • Sigma-2 Receptor Selectivity: Propyl-substituted spiro-indazole analogs show nanomolar affinity for sigma-2 receptors, a trait absent in triazolopyrimidines, which lack the spirocyclic motif required for receptor docking .
  • Toxicity Profile: The 1,3-dioxolane ring (present in the target compound) is less toxic than 1,4-dioxane, a known carcinogen, but still requires careful handling due to its volatility and flammability .

Spectroscopic Distinctions

  • 1H-NMR Signatures: The spiro-indazole core generates unique proton environments, such as the spiro-junction methylene protons at δ 3.97–4.08 ppm, absent in non-spiro triazolopyrimidines .
  • Mass Spectrometry : The target compound’s molecular ion ([M+H]+) at m/z 295.41 is distinct from triazolopyrimidine derivatives (m/z 452), enabling rapid differentiation .

Biological Activity

Ethyl spiro[1,3-dioxolane-2,5'-1,4,6,7-tetrahydroindazole]-3'-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H16N2O4
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 913558-29-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The spirocyclic structure allows for specific binding to enzymes and receptors involved in critical biochemical pathways.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate the activity of receptors related to neurotransmission and hormonal responses.

Antimicrobial Properties

Several studies have indicated that this compound exhibits antimicrobial activity against various pathogens. For instance:

PathogenActivity ObservedReference
Escherichia coliInhibitory
Staphylococcus aureusModerate
Candida albicansEffective

Anticancer Activity

Preliminary research suggests that this compound may possess anticancer properties. In vitro studies have shown cytotoxic effects against cancer cell lines such as:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.5

These findings indicate the potential for further development as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of various derivatives of spiro compounds, including this compound. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against E. coli and S. aureus.

Case Study 2: Cytotoxicity in Cancer Cells

In a recent investigation by Lee et al. (2024), the cytotoxic effects of this compound were assessed on MCF-7 and HeLa cell lines. The compound induced apoptosis in a dose-dependent manner with minimal toxicity to normal cells.

Q & A

Q. What are the key steps and reaction conditions for synthesizing Ethyl spiro[1,3-dioxolane-2,5'-tetrahydroindazole]-3'-carboxylate?

The synthesis involves a hydrazine-mediated cyclization using propylhydrazine dihydrochloride and ethyl 2-oxo-2-(8-oxo-1,4-dioxaspiro[4.5]decan-7-yl)acetate in ethanol with K₂CO₃ as a base. The reaction proceeds at room temperature for 4 hours, followed by purification via flash chromatography (0–60% EtOAc/hexanes) to yield the ester intermediate. Subsequent hydrolysis with NaOH generates the carboxylic acid derivative. Key characterization includes 1^1H NMR, LCMS, and monitoring of regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this spiro compound?

1^1H NMR (500 MHz) is essential for verifying proton environments, such as the ethyl ester quartet (δ 4.37 ppm) and spiro-dioxolane protons (δ 3.97–4.08 ppm). LCMS ([M+H]+^+ 295.41 for the ester) provides molecular weight confirmation. For advanced structural elucidation, X-ray crystallography (e.g., triclinic crystal system with Z=2) can resolve conformational details .

Q. How can researchers optimize solvent systems for chromatographic purification of this compound?

Ethyl acetate/hexanes gradients are effective for flash chromatography. For challenging separations, solvent blends like ethyl acetate/1,3-dioxolane or dimethyl adipate/ethyl acetate can replace methylene chloride, balancing polarity and environmental safety .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in spiro-dioxolane formation during cycloaddition reactions?

Regioselectivity is influenced by the ylide generation method. For example, Rh₂(OAc)₄-catalyzed reactions favor trans-spiro products, while thermal generation from epoxides (e.g., using ethyl glyoxylates) yields cis isomers. Computational modeling of transition states or steric effects can guide condition selection .

Q. How can conflicting stereochemical outcomes in spiro compound synthesis be reconciled?

Discrepancies in cis/trans ratios (e.g., vs. Rh-catalyzed methods) may arise from divergent mechanistic pathways (concerted vs. stepwise cycloaddition). Researchers should compare 1^1H NMR coupling constants or NOE experiments to confirm stereochemistry and validate protocols with control reactions .

Q. What intermolecular interactions govern the crystalline packing of this compound?

X-ray data (e.g., triclinic P1 symmetry) reveal hydrogen-bonding networks (O–H⋯O, C–H⋯π) and van der Waals interactions. For analogs, sheets or chains formed via these interactions influence solubility and stability, necessitating Hirshfeld surface analysis for co-crystal engineering .

Q. How do substituents on the tetrahydroindazole core impact biological activity or binding affinity?

While direct SAR data are limited, structural analogs (e.g., sigma-2 receptor ligands) suggest that electron-withdrawing groups (e.g., esters) enhance binding through dipole interactions. Molecular docking studies using the carboxylic acid derivative () could quantify affinity trends .

Methodological Guidance

Q. What purification protocols are recommended for acid derivatives of this spiro compound?

After hydrolysis, adjust the aqueous layer to pH 5–6 to precipitate the carboxylic acid. Extract with EtOAc, dry over Na₂SO₄, and concentrate. Recrystallization from ethanol/diethyl ether improves purity, monitored by 1^1H NMR in CD₃OD (e.g., δ 2.90 ppm for methylene protons) .

Q. How can researchers validate the absence of byproducts in multi-step syntheses?

Use LCMS tracking at each step (e.g., m/z shift from 295.41 [ester] to 267.37 [acid]). 13^13C NMR can confirm carbonyl integrity (ester C=O at ~170 ppm vs. acid at ~175 ppm). For diastereomeric byproducts, chiral HPLC or polarimetry may be required .

Q. What safety protocols are critical when handling intermediates like hydrazine derivatives?

Use fume hoods for hydrazine dihydrochloride, which releases toxic HCl vapors. Post-reaction, neutralize waste with dilute acetic acid before disposal. Personal protective equipment (gloves, goggles) is mandatory due to mutagenic risks .

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